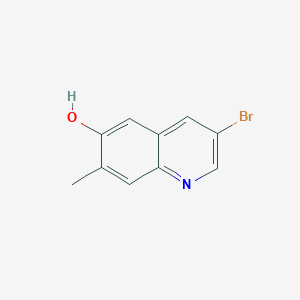
3-Bromo-7-methylquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-methylquinolin-6-ol is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications due to their unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylquinolin-6-ol typically involves the bromination of 7-methylquinolin-6-ol. This can be achieved through various methods, including:
Classical Methods: Traditional methods such as the Gould–Jacobs, Friedländer, and Skraup syntheses are commonly used for the construction of quinoline scaffolds.
Transition Metal Catalyzed Reactions: These reactions often employ palladium or copper catalysts to facilitate the bromination process.
Green Chemistry Approaches: Methods involving ionic liquids, ultrasound irradiation, and microwave-assisted synthesis are gaining popularity due to their environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-7-methylquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: Suzuki–Miyaura and Heck coupling reactions are commonly used to introduce aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Aryl or vinyl-substituted quinolines.
Aplicaciones Científicas De Investigación
3-Bromo-7-methylquinolin-6-ol has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industrial Applications: It is utilized in the production of dyes, pigments, and as a building block for various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-methylquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways . The compound’s quinoline core allows it to intercalate with DNA, affecting replication and transcription processes .
Comparación Con Compuestos Similares
7-Methylquinolin-6-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromoquinolin-6-ol: Similar structure but without the methyl group, affecting its chemical properties.
4-Hydroxy-2-quinolones: Different substitution pattern leading to distinct biological activities.
Uniqueness: 3-Bromo-7-methylquinolin-6-ol is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and biological properties not found in other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
3-bromo-7-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-9-7(4-10(6)13)3-8(11)5-12-9/h2-5,13H,1H3 |
Clave InChI |
DUOISKREOOKOIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(C=C2C=C1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



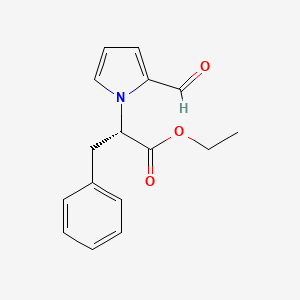
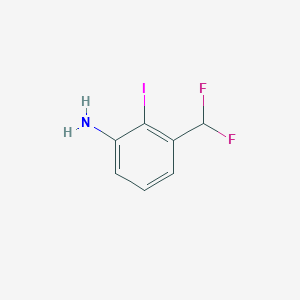
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
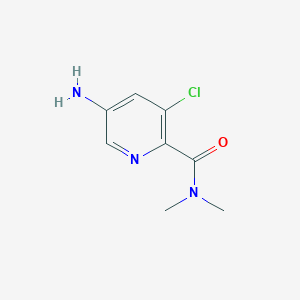
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
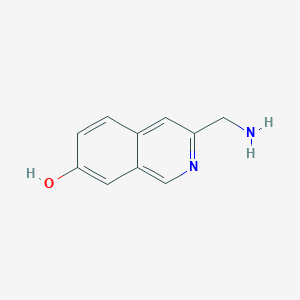
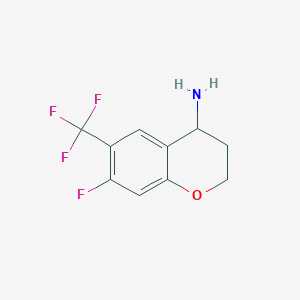
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
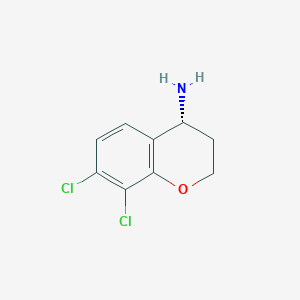
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
